Differential Activation of JAK/STAT Signaling: RO8191 vs. Type I and II IFNs
RO8191 exhibits a biased phosphorylation profile relative to reference cytokines. When compared to IFN-α, IFN-β, and IFN-γ, RO8191 acts as a much stronger agonist of STAT3 and JAK1 phosphorylation but is completely ineffective at inducing IFNAR1-dependent Tyk2 phosphorylation [1]. This creates a signaling output unattainable with native IFNs. This evidence was generated using immunoblotting of HCV replicon cells treated with concentrations equating to 50–5000 times the antiviral IC50 of each agent [1].
| Evidence Dimension | Relative phosphorylation of JAK/STAT signaling proteins |
|---|---|
| Target Compound Data | RO8191: Strongly phosphorylates STAT3 (Y705/S727) and JAK1 (Y1022/1023); no Tyk2 (Y1054/1055) phosphorylation. |
| Comparator Or Baseline | IFN-α, IFN-β, IFN-γ: All induce Tyk2 phosphorylation; weaker phosphorylation of STAT3 and JAK1 compared to RO8191. |
| Quantified Difference | Qualitative difference (present vs. absent for Tyk2; stronger vs. weaker for STAT3/JAK1). |
| Conditions | Huh-7 derived HCV replicon cell line; 15 min treatment with 1 or 10 µM RO8191 (for STAT3/JAK1) [1]. |
Why This Matters
The ability to decouple JAK1/STAT3 activation from Tyk2 signaling offers a unique tool for dissecting the IFNAR1-dependent versus -independent branches of the antiviral response.
- [1] Konishi, H., Okamoto, K., Ohmori, Y., et al. An orally available, small-molecule interferon inhibits viral replication. Sci. Rep. 2, 259 (2012). View Source
